10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one
Description
10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one (CAS: 70917-84-9) is a spirocyclic compound featuring a unique bicyclic framework with two oxygen atoms (4,8-dioxa) and two nitrogen atoms (1,10-diaza) in its structure. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.25 g/mol .
Properties
IUPAC Name |
10-methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-10-4-8(6-13-7(10)11)5-12-3-2-9-8/h9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAMEZVLPCNWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(COCCN2)COC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a spirocyclization reaction where a precursor containing both oxygen and nitrogen atoms is subjected to specific reaction conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid (PTSA) under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one has been investigated for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets effectively.
- Case Study : A study demonstrated the synthesis of derivatives that showed promising biological activities against specific cancer cell lines. The compound's ability to inhibit cell proliferation was highlighted, suggesting its potential as an anticancer agent .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its spirocyclic structure enables the formation of various derivatives through functionalization.
- Synthesis Example : Efficient one-pot synthesis methods have been developed for creating derivatives of this compound under solvent-free conditions, which enhances its appeal for sustainable chemistry practices .
Material Science
Research indicates that compounds like this compound can be utilized in developing new materials with unique properties.
- Application Insight : The incorporation of this compound into polymer matrices may enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in coatings and composites.
Mechanism of Action
The mechanism of action of 10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 10-methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one and its analogs:
Key Comparisons
Heteroatom Composition and Reactivity
- 3-(Fluoromethyl) analog : Fluorine substitution introduces electronegativity and metabolic stability, but its discontinuation suggests synthetic or stability limitations .
- 1,4,8-Trioxaspiro[4.6]undecan-9-one : The trioxa system increases oxygen content, improving solubility but reducing nitrogen-mediated reactivity compared to diaza analogs .
Biological Activity
Overview
10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one is a spirocyclic compound characterized by a unique arrangement of nitrogen and oxygen atoms within its structure. This compound has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as an enzyme inhibitor and its potential therapeutic applications in various disorders such as obesity and cardiovascular diseases.
The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets. The compound can bind to various enzymes and receptors, leading to alterations in their activity which subsequently affect biological pathways. For instance, it has been noted for its inhibitory effects on key enzymes involved in metabolic processes, such as acetyl CoA carboxylase and neuropeptide Y receptors .
Enzyme Inhibition
Research indicates that this compound exhibits promising enzyme inhibition properties:
- Acetyl CoA Carboxylase (ACC) : This enzyme plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making this compound a candidate for obesity treatment.
- Neuropeptide Y Receptors : These receptors are involved in appetite regulation and energy homeostasis. Compounds that antagonize these receptors may help in weight management strategies .
Therapeutic Potential
The compound's biological activities suggest potential applications in treating various conditions:
- Obesity : By inhibiting ACC and neuropeptide Y receptors, the compound may help reduce body weight and improve metabolic health.
- Cardiovascular Disorders : Its ability to modulate metabolic pathways could also make it beneficial in managing cardiovascular diseases linked to obesity and metabolic syndrome .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it's useful to compare it with structurally similar compounds:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane | Similar spirocyclic structure | Lacks the methyl group at position 10 |
| Spiro[5.5]undecane derivatives | Similar framework | Varying functional groups or heteroatoms |
| 1,9-Diazaspiro[5.5]undecane derivatives | Contains diaza linkages | Often fused with arene rings |
The distinct combination of nitrogen and oxygen atoms within the spirocyclic structure of this compound contributes to its unique chemical reactivity and biological properties compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the diazaspiro family:
- Study on ACC Inhibition : A study highlighted that various diazaspiro compounds showed a trend where good inhibition of ACC was linked to effective modulation of related metabolic pathways. This suggests that structural modifications can enhance bioactivity against ACC .
- Neuropeptide Y Antagonism : Another research focused on the binding affinities of diazaspiro derivatives against neuropeptide Y receptors, indicating that specific substitutions at certain positions significantly affect binding efficacy and therapeutic potential for obesity treatment .
Q & A
Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) model its pharmacokinetics or reaction kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
